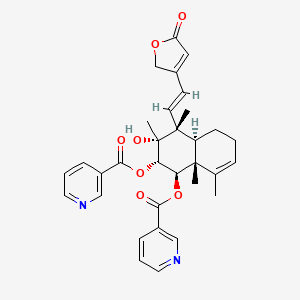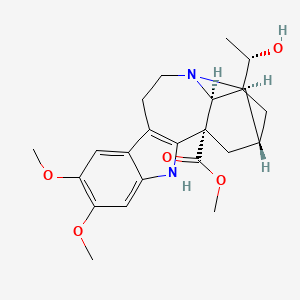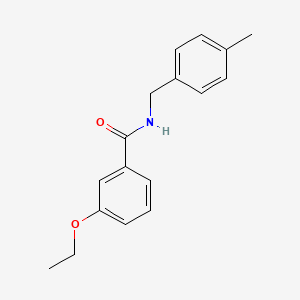
Fatty acids, palm kernel-oil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fatty acids derived from palm kernel oil are a significant class of compounds obtained from the kernel of the oil palm tree, Elaeis guineensis. Palm kernel oil is distinct from palm oil, which is extracted from the fruit’s mesocarp. The fatty acids in palm kernel oil are predominantly saturated, with lauric acid being the major component. These fatty acids are widely used in various industries due to their unique properties and versatility .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Fatty acids from palm kernel oil can be synthesized through hydrolysis or saponification of the oil. The hydrolysis process involves the use of water and heat, often catalyzed by acids or enzymes, to break down the triglycerides into free fatty acids and glycerol. Saponification, on the other hand, involves the reaction of palm kernel oil with a strong base, such as sodium hydroxide, to produce soap and glycerol .
Industrial Production Methods: Industrially, the production of fatty acids from palm kernel oil typically involves the following steps:
Crushing and Pressing: The palm kernels are crushed and pressed to extract the oil.
Refining: The crude oil is refined to remove impurities.
Hydrolysis: The refined oil undergoes hydrolysis, often using high-pressure steam or enzymatic methods, to yield fatty acids and glycerol.
Fractionation: The fatty acids are then fractionated to separate them based on their chain lengths and degrees of saturation
Análisis De Reacciones Químicas
Types of Reactions: Fatty acids from palm kernel oil undergo various chemical reactions, including:
Oxidation: Fatty acids can be oxidized to form peroxides and other oxidation products. This reaction is often catalyzed by light, heat, or metal ions.
Reduction: Reduction reactions can convert unsaturated fatty acids to saturated ones.
Esterification: Fatty acids react with alcohols to form esters, which are used in biodiesel production.
Hydrogenation: Unsaturated fatty acids can be hydrogenated to produce saturated fatty acids
Common Reagents and Conditions:
Oxidation: Oxygen, light, heat, and metal catalysts.
Reduction: Hydrogen gas and metal catalysts.
Esterification: Alcohols (e.g., methanol) and acid catalysts (e.g., sulfuric acid).
Hydrogenation: Hydrogen gas and metal catalysts (e.g., nickel)
Major Products:
Oxidation: Peroxides, aldehydes, and ketones.
Reduction: Saturated fatty acids.
Esterification: Fatty acid esters (biodiesel).
Hydrogenation: Saturated fatty acids
Aplicaciones Científicas De Investigación
Fatty acids from palm kernel oil have numerous applications in scientific research and industry:
Chemistry: Used as raw materials for the synthesis of surfactants, lubricants, and polymers.
Biology: Studied for their antimicrobial properties and effects on cell membranes.
Medicine: Investigated for their potential in drug delivery systems and as components of nutritional supplements.
Industry: Utilized in the production of soaps, detergents, cosmetics, and biodiesel .
Mecanismo De Acción
The mechanism of action of fatty acids from palm kernel oil varies depending on their application. In biological systems, these fatty acids can integrate into cell membranes, affecting membrane fluidity and function. They can also act as signaling molecules, influencing various metabolic pathways. For example, lauric acid has been shown to have antimicrobial properties by disrupting microbial cell membranes .
Comparación Con Compuestos Similares
Lauric Acid: Found in both palm kernel oil and coconut oil.
Myristic Acid: Present in palm kernel oil and coconut oil.
Palmitic Acid: Found in palm oil and other vegetable oils .
Propiedades
Número CAS |
101403-98-9 |
|---|---|
Fórmula molecular |
C12H12N2O2 |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2-dimethyl-N-[4-methyl-3-(propionylamino)phenyl]propanamide](/img/structure/B1179611.png)


![3-ethoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B1179615.png)
![N-[3-(anilinocarbonyl)phenyl]nicotinamide](/img/structure/B1179619.png)
